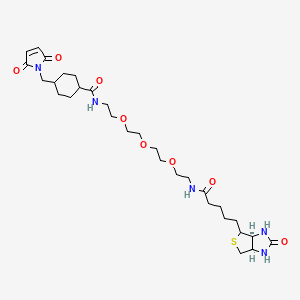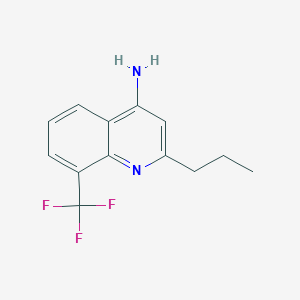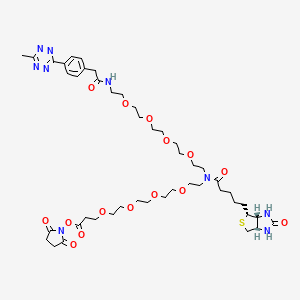![molecular formula C10H18N2O2S B13723584 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropanesulfonyl-2,7-diaza-spiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a diazaspiro nonane system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane typically involves multi-step reactions. One common method includes the reaction of 2,7-diaza-spiro[3.5]nonane with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of sulfonamide or sulfonothio compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and diazaspiro nonane system provide a rigid framework that can fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diaza-spiro[3.5]nonane: Lacks the cyclopropanesulfonyl group, making it less reactive in certain chemical reactions.
2-Benzyl-2,7-diaza-spiro[3.5]nonane: Contains a benzyl group instead of a cyclopropanesulfonyl group, leading to different chemical and biological properties.
2-Phenyl-2,7-diaza-spiro[4.4]nonane: Features a larger spirocyclic system, which may affect its reactivity and interactions with biological targets.
Uniqueness
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other spirocyclic compounds and makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H18N2O2S |
|---|---|
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
2-cyclopropylsulfonyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H18N2O2S/c13-15(14,9-1-2-9)12-7-10(8-12)3-5-11-6-4-10/h9,11H,1-8H2 |
InChI-Schlüssel |
KYHNYYMMMGPPGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)N2CC3(C2)CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)
![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)




![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)


